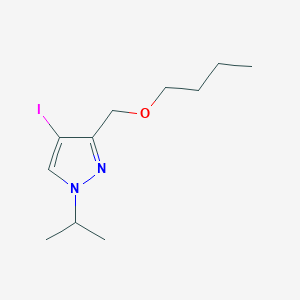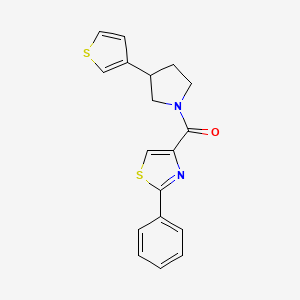![molecular formula C21H21N3O2S B2709256 4-(4-(methylthio)phenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 940745-85-7](/img/structure/B2709256.png)
4-(4-(methylthio)phenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . They are involved in many biological processes and are part of the structure of nucleotides in DNA and RNA.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the functional groups present in the molecule. Pyrimidine derivatives are known to undergo a variety of chemical reactions, often involving the nitrogen atoms or any functional groups attached to the ring .Applications De Recherche Scientifique
Synthesis and Biological Activities : Heterocyclic compounds, such as thienopyrimidines, exhibit high biological activities due to their structural complexity and functional diversity. Research by El-Gazzar et al. (2006) on thienopyrimidine derivatives showed that these compounds act as inhibitors of adenosine kinase, platelet aggregation, and exhibit antileukemia and anticancer activities. Their synthesis involves reactions that yield biologically active compounds, highlighting their significance in the development of new therapeutic agents (El-Gazzar, Hussein, & Aly, 2006).
Optoelectronic Applications : The study of conjugated polymers containing pyrrolopyrimidine units, as investigated by Beyerlein and Tieke (2000), reveals their potential in electronic applications due to their photoluminescent properties. These polymers show strong photoluminescence and higher photochemical stability, making them suitable for use in electronic devices (Beyerlein & Tieke, 2000).
Chemical Synthesis and Molecular Structure : The synthesis of pyrimidine derivatives, including pyrimido-pyrimidinediones, plays a crucial role in exploring new chemical entities with potential pharmaceutical applications. Dabiri et al. (2007) reported an efficient one-pot synthesis of pyrimido[4,5-d]pyrimidine-2,5-dione derivatives under microwave-assisted conditions, demonstrating the versatility of these heterocyclic systems in chemical synthesis (Dabiri, Arvinnezhad, Khavasi, & Bazgir, 2007).
Nonlinear Optical Properties : The exploration of thiopyrimidine derivatives for nonlinear optical (NLO) applications indicates their potential in the field of optoelectronics. A study by Hussain et al. (2020) on phenyl pyrimidine derivatives demonstrated their considerable NLO character, suggesting their suitability for high-tech applications in optoelectronics and as materials for the development of NLO devices (Hussain et al., 2020).
Mécanisme D'action
Propriétés
IUPAC Name |
4-(4-methylsulfanylphenyl)-6-(2-phenylethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-27-16-9-7-15(8-10-16)19-18-17(22-21(26)23-19)13-24(20(18)25)12-11-14-5-3-2-4-6-14/h2-10,19H,11-13H2,1H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJSFPDJXLXNQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2C3=C(CN(C3=O)CCC4=CC=CC=C4)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Benzoyl-N-[3-(2-oxoazetidin-1-yl)phenyl]piperidine-4-carboxamide](/img/structure/B2709177.png)
![Methyl 3-[{2-[(2-methylphenyl)amino]-2-oxoethyl}(phenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2709178.png)
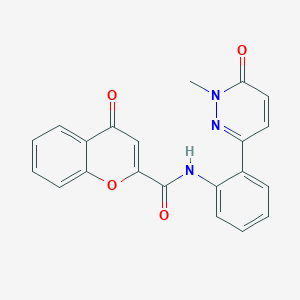
![2-[5-(Difluoromethyl)-4-methyl-1,3-thiazol-2-yl]-5-methylbenzoic acid](/img/structure/B2709181.png)
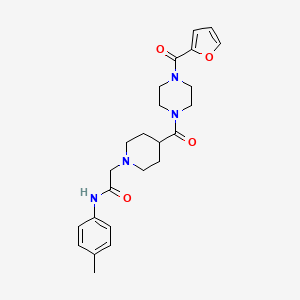
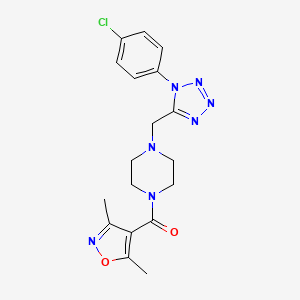
![1-(2,4-Dichlorophenyl)-2-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2709186.png)
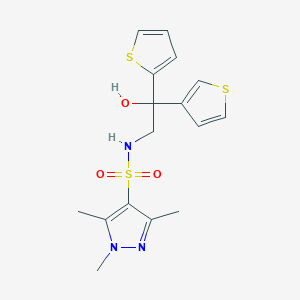
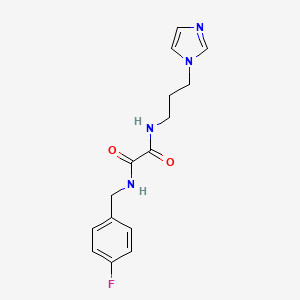

![1-(4-chlorophenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)methanesulfonamide](/img/structure/B2709193.png)
